molecular formula C23H28N2O5 B204842 (1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene CAS No. 34274-91-4

(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene

Cat. No. B204842
CAS RN: 34274-91-4
M. Wt: 412.5 g/mol
InChI Key: RIMDDIPKIZTBHU-MTPHOHJNSA-N
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Description

Gardneramine is an orally active alkaloid . It acts like papaverine and has peripheral vascular diastolic effect, direct inhibition on myocardium, and central inhibition . It has shown antihypertensive, vasodilatation, and atrial inhibition effects in rabbit, dog, and guinea pig models . Additionally, Gardneramine inhibits the movement of smooth muscle organs such as the stomach and intestines .


Synthesis Analysis

A specific, sensitive, and robust analytical method based on UHPLC-MS/MS has been established for the quantification of Gardneramine in rat plasma and various tissues after intravenous administration . The analyte was extracted from plasma and tissue samples by protein precipitation with methanol .


Molecular Structure Analysis

Gardneramine has a molecular weight of 412.48 and its formula is C23H28N2O5 . Its structure includes a total of 63 bonds, 35 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, and several rings of different sizes .


Physical And Chemical Properties Analysis

Gardneramine is a monoterpenoid indole alkaloid . It is found in the plant species Gardneria nutans Sieb., Gardneria multiflora Makino, Gardneria ovata Wall, and other Gardneria species . The physical and chemical properties of Gardneramine are yet to be extensively studied.

Scientific Research Applications

  • Pharmacokinetics and Tissue Distribution : Zhao et al. (2019) developed a sensitive UHPLC-MS/MS method for measuring gardneramine in rat plasma and tissues. This method was used to study the pharmacokinetics and tissue distribution of gardneramine, demonstrating its utility in preclinical studies and indicating its potential for nervous depressive effects (Zhao et al., 2019).

  • Neuromuscular Transmission Effects : Harada and Ozaki (1976) examined the effects of gardneramine on neuromuscular transmission in rats. They found that gardneramine inhibited muscle contractions elicited by sciatic nerve stimulation, suggesting a potential application in conditions involving neuromuscular transmission (Harada & Ozaki, 1976).

  • Structural Analysis : Sakai et al. (1975) conducted a study to determine the structure of gardneramine and its minor base, 18-demethylgardneramine. They discovered novel reactivities associated with gardneramine's iminoether ring, contributing to the understanding of its chemical properties (Sakai et al., 1975).

  • Ganglion Blocking Action : Ozaki and Harada (1983) explored the ganglion blocking site of gardneramine in dog urinary bladder preparations. Their findings suggested that gardneramine inhibits ganglionic transmission, primarily through blockade of the nicotinic receptor (Ozaki & Harada, 1983).

  • Gardneria Alkaloids in Ganglionic Transmission : Harada and Ozaki (1978) studied the effect of gardneramine and other Gardneria alkaloids on ganglionic transmission in rabbits and rats. They found that gardneramine had a potent ganglion blocking effect, which was short-acting compared to other agents (Harada & Ozaki, 1978).

  • Effects on Guinea Pig Urinary Bladder : Harada, Ozaki, and Ohno (1979) researched the effects of gardneramine on parasympathetic ganglionic transmission in guinea pig urinary bladders. Gardneramine inhibited contractions induced by electrical stimulation of the pelvic nerves, indicating its potential impact on urinary bladder function (Harada, Ozaki, & Ohno, 1979).

Safety and Hazards

Gardneramine is for R&D use only and not for medicinal, household, or other use . In case of exposure, it is recommended to move to fresh air immediately, flush eyes or skin with plenty of water, and consult a doctor . It is also advised to avoid dust formation .

Biochemical Analysis

Biochemical Properties

Gardneramine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Gardneramine has been shown to inhibit the movement of smooth muscle organs such as the stomach and intestines . It also exhibits peripheral vascular diastolic effects and direct inhibition on myocardium . The interactions of Gardneramine with these biomolecules are primarily inhibitory, affecting the normal function of the targeted tissues.

Cellular Effects

Gardneramine influences various cellular processes and functions. It has been observed to produce a hypotensive effect similar to papaverine, derived from peripheral vasodilatation . Additionally, Gardneramine exerts a direct depressive action on myocardium and central depressive action . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, Gardneramine affects neuromuscular transmission and has been shown to inhibit the movement of smooth muscle organs .

Molecular Mechanism

The molecular mechanism of Gardneramine involves its binding interactions with various biomolecules. Gardneramine acts as an inhibitor, affecting enzyme activity and altering gene expression. It has been shown to inhibit the movement of smooth muscle organs by interacting with specific receptors and enzymes involved in muscle contraction . Additionally, Gardneramine’s central depressive effects are mediated through its interaction with neurotransmitter receptors in the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gardneramine have been observed to change over time. Gardneramine exhibits stability under controlled conditions, but its effects can degrade over time. Long-term studies have shown that Gardneramine maintains its inhibitory effects on smooth muscle organs and central nervous system function . The extent of these effects may vary depending on the duration of exposure and the specific conditions of the study.

Dosage Effects in Animal Models

The effects of Gardneramine vary with different dosages in animal models. In rabbits, dogs, and guinea pigs, Gardneramine has been shown to produce antihypertensive, vasodilatation, and atrial inhibition effects at specific dosages . Higher doses of Gardneramine can lead to toxic or adverse effects, including severe inhibition of smooth muscle movement and central nervous system depression . Threshold effects have been observed, indicating that the efficacy and safety of Gardneramine are dose-dependent.

Metabolic Pathways

Gardneramine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, particularly in the cardiovascular and digestive systems . Gardneramine’s metabolic pathways include its conversion into active metabolites that exert inhibitory effects on smooth muscle organs and the central nervous system . These pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of Gardneramine.

Transport and Distribution

Gardneramine is transported and distributed within cells and tissues through specific transporters and binding proteins. Studies have shown that Gardneramine is rapidly absorbed and distributed to various tissues, including the heart, lungs, and kidneys . Its localization and accumulation in these tissues are mediated by specific transport mechanisms that facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of Gardneramine is essential for its activity and function. Gardneramine is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . It accumulates in the cytoplasm and interacts with intracellular receptors and enzymes, exerting its inhibitory effects on cellular processes . Understanding the subcellular localization of Gardneramine is crucial for elucidating its mechanism of action and therapeutic potential.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Gardneramine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "1,3-dibromopropane", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "methyl iodide", "sodium methoxide" ], "Reaction": [ "Step 1: Condensation reaction between 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Alkylation of 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester with 1,3-dibromopropane in the presence of sodium hydroxide to form 2-(2,4-dimethoxyphenyl)-3-(1,3-dibromopropan-2-yl)butanoic acid ethyl ester.", "Step 3: Reduction of 2-(2,4-dimethoxyphenyl)-3-(1,3-dibromopropan-2-yl)butanoic acid ethyl ester with sodium borohydride in the presence of acetic acid to form 2-(2,4-dimethoxyphenyl)-3-(propan-2-yl)butanoic acid ethyl ester.", "Step 4: Alkylation of 2-(2,4-dimethoxyphenyl)-3-(propan-2-yl)butanoic acid ethyl ester with methyl iodide in the presence of sodium methoxide to form Gardneramine." ] }

CAS RN

34274-91-4

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene

InChI

InChI=1S/C23H28N2O5/c1-26-6-5-12-10-25-15-9-23-18(25)7-13(12)14(15)11-30-22(23)24-20-16(27-2)8-17(28-3)21(29-4)19(20)23/h5,8,13-15,18H,6-7,9-11H2,1-4H3/b12-5+/t13-,14-,15-,18-,23-/m0/s1

InChI Key

RIMDDIPKIZTBHU-MTPHOHJNSA-N

Isomeric SMILES

COC/C=C/1\CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@@]35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4

SMILES

COCC=C1CN2C3CC1C4C2CC35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4

Canonical SMILES

COCC=C1CN2C3CC1C4C2CC35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4

Appearance

Powder

synonyms

gardneramine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene
Reactant of Route 2
Reactant of Route 2
(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene
Reactant of Route 3
Reactant of Route 3
(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene
Reactant of Route 4
Reactant of Route 4
(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene
Reactant of Route 5
Reactant of Route 5
(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene
Reactant of Route 6
Reactant of Route 6
(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene

Q & A

Q1: What is the primary pharmacological effect of Gardneramine?

A1: Gardneramine is a monoterpenoid indole alkaloid primarily known for its ganglion blocking effects. [, , ] This means it interferes with the transmission of nerve impulses through ganglia, which are clusters of nerve cell bodies found outside the central nervous system.

Q2: How does Gardneramine compare to other ganglion blockers in terms of potency and duration of action?

A2: Studies comparing Gardneramine to Hexamethonium, a standard ganglion blocker, showed that Gardneramine's effect is approximately half as potent in rabbits and a quarter as potent in rats. [] Additionally, the duration of action for Gardneramine is shorter compared to Hexamethonium. []

Q3: Where does Gardneramine exert its ganglion blocking effect?

A3: Research suggests that Gardneramine primarily acts by blocking nicotinic receptors within ganglia. This conclusion is based on its selective inhibition of Dimethylphenylpiperazinium (DMPP)-induced contractions in the dog urinary bladder, which are mediated by nicotinic receptors. []

Q4: Does Gardneramine affect neuromuscular transmission?

A4: While Gardneramine primarily acts on ganglia, studies show that it can also inhibit neuromuscular transmission to a lesser extent. [] This inhibition is weaker compared to d-Tubocurarine, a potent neuromuscular blocker. []

Q5: What is the chemical structure of Gardneramine?

A6: Gardneramine possesses a unique structure, featuring an iminoether ring as a masked oxindole moiety. [] Its structure has been elucidated through chemical modifications, spectroscopic analyses, and ultimately confirmed by X-ray crystallography. [, , ]

Q6: Are there any known structural analogs of Gardneramine? How do their activities compare?

A7: Yes, several structurally related alkaloids have been isolated from Gardneria species, including Gardnerine, Gardnutine, and Hydroxygardnutine. [, ] These compounds exhibit varying degrees of ganglion blocking activity. For example, Gardnerine is less potent than Gardneramine, while Gardnutine and Hydroxygardnutine demonstrate weaker effects on ganglionic transmission. []

Q7: Have any synthetic modifications been made to the Gardneramine structure?

A8: Although specific details about synthetic modifications are limited in the provided research, the isolation and characterization of 18-Demethylgardneramine [] and 18-Demethoxygardfloramine [] suggest that structural modifications are possible. Exploring these modifications could provide valuable insights into the structure-activity relationships of Gardneramine and its derivatives.

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